molecular formula C8H5F3O2 B2375957 2,3,4-Trifluoro-6-methoxybenzaldehyde CAS No. 1785350-84-6

2,3,4-Trifluoro-6-methoxybenzaldehyde

Cat. No. B2375957
M. Wt: 190.121
InChI Key: WBFUNWUIACVBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3,4-Trifluoro-6-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H5F3O2 . It has a molecular weight of 190.12 . The IUPAC name for this compound is 2,3,4-trifluoro-6-methoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for “2,3,4-Trifluoro-6-methoxybenzaldehyde” is 1S/C8H5F3O2/c1-13-6-2-5(9)8(11)7(10)4(6)3-12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2,3,4-Trifluoro-6-methoxybenzaldehyde” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Molecular Studies and Synthesis

2,3,4-Trifluoro-6-methoxybenzaldehyde is used in various molecular studies and synthesis processes. Arslan and Algül (2007) employed 4-methoxybenzaldehyde in synthesizing 2-(4-methoxyphenyl)benzo[d]thiazole, indicating its role in the formation of complex molecular structures. The synthesized compound's molecular structure and vibrational frequencies were investigated using ab initio and density functional theory methods, showcasing the compound's significance in molecular structure studies (Arslan & Algül, 2007).

Catalysis and Reaction Monitoring

The compound is also involved in catalytic processes and reaction monitoring. Ghorbanloo and Alamooti (2017) reported the interaction of a ligand with a molybdenum complex within zeolite-Y, serving as a catalyst for oxidation reactions. This material exhibits high catalytic activity, stability, and can be reused, highlighting the practicality of incorporating 2,3,4-Trifluoro-6-methoxybenzaldehyde derivatives in catalysts (Ghorbanloo & Alamooti, 2017).

Spectroscopic and Quantum Chemical Investigations

Spectroscopic and quantum chemical studies also utilize derivatives of 2,3,4-Trifluoro-6-methoxybenzaldehyde. Abbas et al. (2016) investigated 4-hexyloxy-3-methoxybenzaldehyde, a derivative, extensively using density functional theory. The study included analyzing optimized geometry, vibrational frequencies, NMR chemical shifts, and other molecular properties, illustrating the compound's utility in detailed molecular characterization (Abbas et al., 2016).

Insight into Natural Resources and Medicinal Properties

Kundu and Mitra (2016) highlighted the significance of methoxybenzaldehydes in plants, where they serve roles in flavoring ingredients in food and cosmetics due to their refreshing fragrance. The study also delves into the medicinal properties of these compounds, indicating their potential in the pharmaceutical industry. The biosynthetic routes and mechanisms of these compounds, including derivatives of 2,3,4-Trifluoro-6-methoxybenzaldehyde, were explored, pointing to their relevance in both natural resource studies and medicinal chemistry (Kundu & Mitra, 2016).

properties

IUPAC Name

2,3,4-trifluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-6-2-5(9)8(11)7(10)4(6)3-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFUNWUIACVBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoro-6-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.